N2,N2-Dimethylguanine

Descripción general

Descripción

Synthesis Analysis

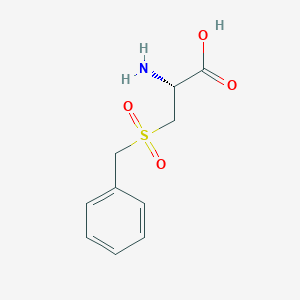

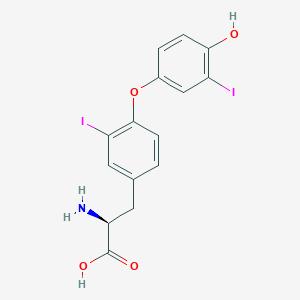

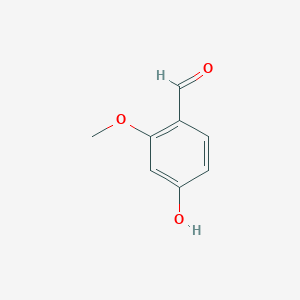

The synthesis of N2,N2-dimethylguanine and related compounds involves starting materials such as deoxyguanosine or O6-methylguanine, with reagents like hydroxylamine-O-sulfonic acid or 2,4-dinitrophenoxyamine to achieve monoaminated guanines, including the dimethylated variants (Kohda et al., 1989). Another approach for synthesizing guanine derivatives includes the protection of specific positions in the guanine molecule, followed by alkylation processes to introduce methyl groups at desired locations.

Molecular Structure Analysis

Studies on the molecular structure of N2,N2-dimethylguanine derivatives reveal their coordination behavior and structural characteristics. For instance, the coordination of HgCl2 to guanine derivatives, including dimethylguanine, demonstrates specific binding through the N7 of the purine bases, leading to discrete molecules or linear polymers depending on the derivative's structure (Menzer et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving N2,N2-dimethylguanine focus on its interactions and modifications. These include methylation reactions where nucleic acids are treated with alkylating agents, demonstrating the susceptibility of guanine bases to such modifications and their implications in biological systems (Swann & Magee, 1968). The reactivity of these compounds underlines their significance in studying DNA repair mechanisms and carcinogenesis.

Physical Properties Analysis

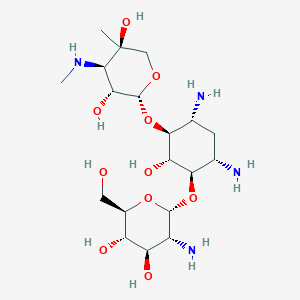

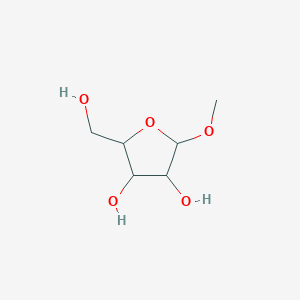

The physical properties of N2,N2-dimethylguanine, such as its solubility, melting point, and spectral characteristics, are crucial for understanding its behavior in biological systems and its interactions with other molecules. The determination of RNA catabolites in serum, including N2,N2-dimethylguanosine, highlights the compound's role in RNA turnover and its potential as a biomarker for nucleic acid metabolism (Topp et al., 1987).

Aplicaciones Científicas De Investigación

Specific Scientific Field

Medical Oncology and Diagnostics

Summary of the Application

N2,N2-Dimethylguanine is used as a tumor marker for the clinical diagnosis of cancer, early detection, and therapy control . It is regarded as an indicator for the whole-body turnover of RNAs .

Methods of Application or Experimental Procedures

Urine samples from patients with malignancies are analyzed using chromatography. The excretion patterns of nucleosides, including N2,N2-Dimethylguanine, are studied .

Results or Outcomes

Significant elevations in the concentrations of N2,N2-Dimethylguanine indicate a tumor with a sensitivity of 54% (77%) and a specificity of 86% (98%). This suggests that the simultaneous determination of modified nucleosides and creatinine in urine samples of patients with cancer leads to an advantage to current methods and is a useful method to detect cancer early and to control the success of therapy .

RNA Base Pair Research

Specific Scientific Field

Summary of the Application

N2,N2-Dimethylguanine is involved in the formation of RNA base pairs, contributing to the diversity of their structures and functions .

Methods of Application or Experimental Procedures

The base pairs involving N2,N2-Dimethylguanine are studied in the context of experimental RNA structures .

Results or Outcomes

Modification of guanine to N2,N2-Dimethylguanine partially affects both the Watson–Crick and sugar edges. It is involved in one base pair, classified as m2 2 G:A cWW(#10), and characterized by two H-bonds .

Metabolic Enzyme/Protease Endogenous Metabolite

Specific Scientific Field

Summary of the Application

N2,N2-Dimethylguanosine is an urinary nucleoside, a primary degradation product of tRNA . It can be used in the study of metabolic enzyme/protease endogenous metabolites .

Methods of Application or Experimental Procedures

The concentration of N2,N2-Dimethylguanosine in urine samples can be measured using chromatography .

Results or Outcomes

The presence and concentration of N2,N2-Dimethylguanosine in urine samples can provide valuable information about the body’s metabolic processes .

Safety And Hazards

The safety data sheet for 2-Dimethylamino-6-hydroxypurine, a related compound, suggests that in case of skin contact, one should wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Propiedades

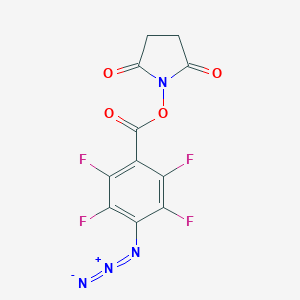

IUPAC Name |

2-(dimethylamino)-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3H,1-2H3,(H2,8,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSMHKMPBNTBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162732 | |

| Record name | N(2)-Dimethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N2-Dimethylguanine | |

CAS RN |

1445-15-4 | |

| Record name | N(2)-Dimethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dimethylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(2)-Dimethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)

![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)